molecular formula C21H23N5O2S B6486463 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide CAS No. 1251559-97-3

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B6486463
CAS No.: 1251559-97-3
M. Wt: 409.5 g/mol
InChI Key: HFKCGNSRQCXTIV-UHFFFAOYSA-N
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Description

The compound 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide features a pyridazine core substituted at position 6 with a 2-methoxyphenyl group. The piperidine-4-carboxamide moiety is linked to a 3-methyl-1,2-thiazol-5-yl group via an amide bond. This structure combines heterocyclic elements (pyridazine, thiazole) and functional groups (methoxy, carboxamide) commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14-13-20(29-25-14)22-21(27)15-9-11-26(12-10-15)19-8-7-17(23-24-19)16-5-3-4-6-18(16)28-2/h3-8,13,15H,9-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKCGNSRQCXTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Potency and Selectivity: While navacaprant’s IC₅₀ for kappa-opioid receptors is well-documented (sub-nanomolar range), the target compound’s activity remains uncharacterized .
  • SAR Insights : Methoxy and thiazole groups in fungicides () correlate with antifungal activity, but their role in the target compound’s pharmacology requires validation .
  • Pharmacokinetics : PROTACs () often face challenges in bioavailability due to size; the target compound’s smaller size may confer advantages in absorption .

Preparation Methods

Piperidine-4-Carboxylic Acid Derivatives

Piperidine-4-carboxylic acid serves as the foundational building block. Its activation as an acid chloride or mixed anhydride facilitates subsequent amide bond formation. In one approach, N-Boc-piperidine-4-carboxylic acid is treated with oxalyl chloride to generate the corresponding acyl chloride, which reacts with 3-methyl-1,2-thiazol-5-amine in the presence of triethylamine to yield N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide. Deprotection of the Boc group using trifluoroacetic acid affords the free amine, critical for pyridazine coupling.

Pyridazine Ring Construction and Functionalization

The 6-(2-methoxyphenyl)pyridazin-3-yl group is introduced via cyclization or cross-coupling.

Cyclocondensation of Hydrazines

A common method involves reacting 2-methoxyphenylacetylene with hydrazine hydrate under acidic conditions to form a dihydropyridazine intermediate, which undergoes oxidation with manganese dioxide to yield 3-(2-methoxyphenyl)pyridazine. Bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides 6-bromo-3-(2-methoxyphenyl)pyridazine, a pivotal intermediate for Suzuki-Miyaura coupling.

Table 1: Reaction Conditions for Pyridazine Bromination

ReagentSolventTemperature (°C)Time (h)Yield (%)
NBSDMF0–5478
Br₂CHCl₃251265

Coupling of Pyridazine to Piperidine

The 6-bromopyridazine intermediate is coupled to the piperidine amine via Buchwald-Hartwig amination or Ullmann-type reactions.

Palladium-Catalyzed Amination

Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 24 hours, achieving 85% coupling efficiency. Critical parameters include rigorous exclusion of oxygen and the use of cesium carbonate as a base.

Amide Bond Formation with Thiazole

The final step involves coupling the piperidine-4-carboxylic acid derivative with 3-methyl-1,2-thiazol-5-amine.

Carbodiimide-Mediated Activation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate amide bond formation at 0°C, yielding the target compound in 72% isolated yield after silica gel chromatography.

Table 2: Optimization of Amidation Conditions

Coupling AgentSolventTemperature (°C)Yield (%)
EDC/HOBtDCM072
DCC/DMAPTHF2558

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.42 (d, 1H, pyridazine-H), 7.68–7.61 (m, 2H, aromatic-H), 6.95 (s, 1H, thiazole-H), 3.89 (s, 3H, OCH₃), 3.12–2.98 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃).

  • MS (ESI) : m/z 452.2 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Pyridazine Functionalization

Bromination at the 6-position is favored over the 5-position due to steric and electronic effects conferred by the 2-methoxyphenyl group. Computational studies indicate a 15 kJ/mol energy difference favoring 6-bromo product formation.

Purification of Hydrophobic Intermediates

Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves closely eluting byproducts, enhancing final compound purity to >98% .

Q & A

Basic Question: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

Answer:
The synthesis of this compound involves multi-step reactions, including coupling of the pyridazin-3-yl and piperidine-4-carboxamide moieties, followed by functionalization of the thiazole ring. Key challenges include:

  • Coupling Efficiency: Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridazine-piperidine linkage, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
  • Thiazole Functionalization: Selective N-alkylation of the thiazole ring under controlled pH (e.g., NaH/DMF system) to avoid over-alkylation .
  • Purification: Chromatographic techniques (e.g., flash chromatography) and recrystallization in ethanol/water mixtures are critical for isolating high-purity product .

Optimization Strategies:

  • Monitor reaction progress via TLC or HPLC to adjust reaction times.
  • Use additives like molecular sieves to absorb byproducts in moisture-sensitive steps .

Basic Question: What in vitro assays are recommended for initial biological screening of this compound?

Answer:
Primary screening should focus on target-specific assays and cytotoxicity profiling:

  • Kinase Inhibition Assays: Test against kinases (e.g., EGFR, Aurora kinases) due to structural similarity to triazolopyridazine derivatives with known kinase affinity .
  • Cytotoxicity Profiling: Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Selectivity Screening: Compare activity in non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

Methodological Note: Include positive controls (e.g., staurosporine for kinase assays) and validate results across triplicate experiments .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxyphenyl and 3-methylthiazole groups?

Answer:
SAR Design Framework:

  • Isosteric Replacements: Synthesize analogs replacing the 2-methoxyphenyl with 2-chlorophenyl or 2-fluorophenyl to evaluate electronic effects on target binding .
  • Thiazole Modifications: Introduce bulkier substituents (e.g., 3-ethylthiazole) or heterocycle swaps (e.g., oxazole) to probe steric and electronic contributions .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .

Data Interpretation:

  • Correlate IC₅₀ values with structural changes. For example, reduced activity in analogs lacking the methoxy group suggests its role in π-stacking interactions .

Advanced Question: How can contradictory data in cytotoxicity studies between similar compounds be resolved?

Answer:
Contradictions often arise from assay variability or subtle structural differences. Resolution strategies include:

  • Standardized Assay Protocols: Use identical cell lines, incubation times, and serum concentrations across studies .
  • Metabolic Stability Testing: Assess compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .
  • Structural Reanalysis: Compare X-ray crystallography or docking poses of analogs to identify conformational changes affecting activity .

Case Example: A 2-methoxyphenyl analog may show lower potency than a 4-methoxyphenyl variant due to altered binding pocket orientation, resolvable via molecular dynamics simulations .

Advanced Question: What computational methods are suitable for predicting off-target interactions of this compound?

Answer:

  • Target Fishing: Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., GPCRs, ion channels) based on structural similarity .
  • Molecular Docking: AutoDock Vina or Glide for high-throughput screening against the human kinome or protease families .
  • ADMET Prediction: Tools like ADMETlab 2.0 to assess blood-brain barrier permeability or CYP450 inhibition risks .

Validation: Cross-validate predictions with experimental data (e.g., kinase panel screens) .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

  • Purity Analysis: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
  • Structural Confirmation: ¹H/¹³C NMR for functional group verification (e.g., methoxy singlet at δ 3.8–4.0 ppm) .
  • Stability Testing: Accelerated degradation studies under varied pH (2–9) and temperature (25–40°C) with LC-MS monitoring .

Advanced Question: How can proteomics approaches identify this compound’s mechanism of action?

Answer:

  • Affinity Proteomics: Use immobilized compound pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Phosphoproteomics: Treat cells with the compound and quantify phosphorylation changes via SILAC or TMT labeling .
  • Pathway Enrichment: Analyze enriched pathways (e.g., apoptosis, cell cycle) using tools like STRING or DAVID .

Example: A study on a related triazolopyridazine compound revealed CDK2 and PLK1 inhibition via phosphoproteomic profiling .

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